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Compound of Interest

Compound Name:
2-(4-Fluorophenyl)-2-oxoacetic

acid

Cat. No.: B2960811 Get Quote

An In-Depth Technical Guide to the Biological Activity of 2-(4-fluorophenyl)-2-oxoacetic Acid
and Its Derivatives

Authored by a Senior Application Scientist
This guide provides a detailed exploration of the biological activities associated with 2-(4-
fluorophenyl)-2-oxoacetic acid, also known as (4-Fluorophenyl)glyoxylic acid. While direct

research on the parent molecule is limited, its structural scaffold serves as a critical

pharmacophore in the synthesis of derivatives with significant therapeutic potential, particularly

in oncology. This document synthesizes current knowledge, focusing on the cytotoxic

properties of its key derivatives, and provides the technical context required for researchers

and drug development professionals.

Compound Profile: 2-(4-fluorophenyl)-2-oxoacetic
Acid
2-(4-fluorophenyl)-2-oxoacetic acid is an organic building block characterized by a

fluorinated phenyl ring attached to an alpha-keto acid moiety. Its chemical properties make it a

versatile precursor in synthetic chemistry.
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Property Value Source

Molecular Formula C₈H₅FO₃ [1]

Molecular Weight 168.12 g/mol [1]

IUPAC Name
2-(4-fluorophenyl)-2-oxoacetic

acid
[1]

CAS Number 2251-76-5 [2][3][4]

Physical Description Solid [1]

Known Hazards
Skin and eye irritation. Harmful

if swallowed.
[1]

The presence of the fluorine atom is significant, as fluorine substitution is a common strategy in

medicinal chemistry to enhance metabolic stability and binding affinity.

Primary Biological Activity: Anticancer Potential of
Derivatives
The most prominent biological activity linked to the 2-(4-fluorophenyl)-2-oxoacetic acid
scaffold is the anticancer cytotoxicity exhibited by its amide derivatives. Research has focused

on synthesizing and evaluating 2-(4-fluorophenyl)-N-phenylacetamide and related compounds

for their ability to inhibit the growth of various cancer cell lines.

Cytotoxicity Against Human Cancer Cell Lines
Studies have demonstrated that N-phenylacetamide derivatives of 2-(4-fluorophenyl)acetic acid

(a closely related structure) are potent cytotoxic agents, particularly against prostate (PC3),

breast (MCF-7), and promyelocytic leukemia (HL-60) cancer cell lines.[5][6] The general

structure involves converting the carboxylic acid group of the parent scaffold into various

substituted amides.

Key Findings:

Prostate Cancer (PC3): All tested 2-(4-fluorophenyl)-N-phenylacetamide derivatives showed

better cytotoxic activity against the PC3 cell line compared to other cell lines.[5][7]
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Structure-Activity Relationship (SAR): Derivatives featuring an electron-withdrawing nitro

group on the N-phenyl ring (compounds 2a-2c in the cited study) displayed higher cytotoxic

effects than those with an electron-donating methoxy group.[5][6]

Comparative Potency: While potent, the synthesized compounds generally exhibited lower

activity than the reference drug, imatinib. However, certain derivatives showed comparable

IC₅₀ values, indicating significant potential.[5] For instance, compound 2c (with a p-nitro

substituent) was the most active against the MCF-7 cell line, with an IC₅₀ value of 100 μM,

comparable to imatinib's IC₅₀ of 98 μM.[5][6]

Quantitative Cytotoxicity Data
The half-maximal inhibitory concentrations (IC₅₀) from key studies are summarized below,

illustrating the differential activity of various derivatives.

Compound ID
(Reference)

Substitution
on N-phenyl
ring

Cell Line IC₅₀ (μM)
Imatinib IC₅₀
(μM)

2b[5] m-nitro PC3 52 40

2c[5] p-nitro PC3 80 40

2c[5] p-nitro MCF-7 100 98

This table summarizes data from Aliabadi et al., demonstrating the potent effects of nitro-

substituted derivatives.[5]

Hypothesized Mechanism of Action: Induction of
Apoptosis
While the precise mechanism for these specific derivatives is still under investigation, related

phenylacetate compounds are known to exert their anti-proliferative effects by inducing

apoptosis (programmed cell death).[5] It is hypothesized that 2-(4-fluorophenyl)-N-

phenylacetamide derivatives may trigger apoptosis through the activation of the caspase

cascade, a central pathway in cellular self-destruction. This mechanism offers a potential
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advantage over conventional chemotherapeutics by circumventing drug resistance pathways.

[5]

The workflow for identifying such lead compounds involves a logical progression from chemical

synthesis to biological screening.
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Phase 1: Synthesis

Phase 2: In-Vitro Screening

Phase 3: Data Analysis
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Caption: Workflow for synthesis and screening of anticancer derivatives.
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Experimental Protocols: A Self-Validating System
To ensure the trustworthiness and reproducibility of cytotoxicity findings, a robust experimental

protocol is essential. The following describes a standard MTS assay protocol, as utilized in the

evaluation of the aforementioned derivatives.[5]

Protocol: In-Vitro Cytotoxicity Assessment using MTS
Assay
1. Cell Seeding:

Culture human cancer cells (e.g., PC3, MCF-7) in appropriate media (e.g., RPMI-1640

supplemented with 10% FBS).

Trypsinize and count the cells using a hemocytometer.

Seed 5,000 cells per well in a 96-well microplate.

Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow for cell

attachment.

2. Compound Treatment:

Prepare stock solutions of the synthesized 2-(4-fluorophenyl)-N-phenylacetamide derivatives

in DMSO.

Create a series of dilutions in culture media to achieve final concentrations ranging from 1

μM to 200 μM. Ensure the final DMSO concentration is non-toxic (e.g., <0.5%).

Remove the old media from the wells and add 100 μL of the media containing the test

compounds. Include wells with untreated cells (negative control) and a reference drug (e.g.,

imatinib).

Incubate the plate for an additional 48 hours.

3. MTS Reagent Addition and Incubation:
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Prepare the MTS reagent solution according to the manufacturer's instructions (e.g., CellTiter

96® AQueous One Solution).

Add 20 μL of the MTS solution to each well.

Incubate for 2-4 hours at 37°C. During this time, viable cells will convert the MTS tetrazolium

compound into a colored formazan product.

4. Data Acquisition and Analysis:

Measure the absorbance of the formazan product at 490 nm using a microplate reader.

Calculate the percentage of cell viability for each concentration relative to the untreated

control.

Plot the cell viability against the compound concentration and determine the IC₅₀ value using

non-linear regression analysis (log(inhibitor) vs. normalized response).

This protocol provides a self-validating system where the dose-dependent response directly

correlates compound activity with cell viability, and the inclusion of controls validates the

experimental conditions.

Potential Signaling Pathways and Broader
Implications
The anticancer activity of this compound class likely involves the modulation of key cellular

signaling pathways that regulate cell survival and death.
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Caption: A hypothetical signaling pathway for apoptosis induction.
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Beyond oncology, the phenylacetic acid scaffold is a privileged structure in drug discovery.

Derivatives have been explored for a range of other biological activities, including:

Anti-inflammatory Activity: Inhibition of cyclooxygenase (COX) enzymes.[8]

Kinase Inhibition: Targeting enzymes like Aurora Kinase B, which are crucial for cell cycle

regulation.[9]

Dipeptidyl Peptidase IV (DPP-IV) Inhibition: A therapeutic strategy for managing type 2

diabetes.[10]

This versatility suggests that novel derivatives of 2-(4-fluorophenyl)-2-oxoacetic acid could

be synthesized and screened for a wide array of therapeutic applications.

Conclusion and Future Directions
While 2-(4-fluorophenyl)-2-oxoacetic acid itself is primarily recognized as a synthetic

intermediate, its core structure is integral to a class of derivatives with promising anticancer

activity. The N-phenylacetamide series, in particular, demonstrates potent cytotoxicity against

prostate and breast cancer cell lines, warranting further investigation.

Future research should focus on:

Direct Biological Screening: Evaluating the parent compound, 2-(4-fluorophenyl)-2-
oxoacetic acid, for any intrinsic biological activity.

Mechanism of Action Studies: Elucidating the precise molecular targets and signaling

pathways modulated by the active derivatives to understand how they induce apoptosis.

Lead Optimization: Expanding the structure-activity relationship studies to design and

synthesize novel derivatives with improved potency, selectivity, and pharmacokinetic

properties.

In-Vivo Efficacy: Advancing the most promising lead compounds into preclinical animal

models to assess their therapeutic efficacy and safety profiles.

The exploration of this chemical scaffold holds considerable promise for the development of

next-generation therapeutic agents.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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